molecular formula C21H19ClFN3O3S B12632252 C21H19ClFN3O3S

C21H19ClFN3O3S

Cat. No.: B12632252
M. Wt: 447.9 g/mol
InChI Key: IIRDXZCQOLILEO-CPEHIOIXSA-N
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Description

. This compound is a complex organic molecule that contains a variety of functional groups, including an amide, a sulfonamide, and a dimethylamino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-2-(dimethylamino)phenyl]-4-[(4-fluorobenzene)sulfonamido]benzamide typically involves multiple steps:

    Formation of the amide bond: This can be achieved by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

    Introduction of the sulfonamide group: This step involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide bond.

    Substitution reactions:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-2-(dimethylamino)phenyl]-4-[(4-fluorobenzene)sulfonamido]benzamide: can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine or reduce the sulfonamide to a sulfonic acid.

    Substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield amines or sulfonic acids.

Scientific Research Applications

N-[3-chloro-2-(dimethylamino)phenyl]-4-[(4-fluorobenzene)sulfonamido]benzamide: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of sulfonamide and amide groups on biological systems.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-chloro-2-(dimethylamino)phenyl]-4-[(4-fluorobenzene)sulfonamido]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[3-chloro-2-(dimethylamino)phenyl]-4-[(4-fluorobenzene)sulfonamido]benzamide: can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and substituents, leading to differences in their chemical properties and applications.

Properties

Molecular Formula

C21H19ClFN3O3S

Molecular Weight

447.9 g/mol

IUPAC Name

(3R)-N-[(2S)-1-[(2-chloro-6-fluorophenyl)methylamino]-1-oxopropan-2-yl]-5-oxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide

InChI

InChI=1S/C21H19ClFN3O3S/c1-11(18(27)24-9-14-15(22)7-4-8-16(14)23)25-19(28)17-10-30-21-13-6-3-2-5-12(13)20(29)26(17)21/h2-8,11,17,21H,9-10H2,1H3,(H,24,27)(H,25,28)/t11-,17-,21?/m0/s1

InChI Key

IIRDXZCQOLILEO-CPEHIOIXSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC1=C(C=CC=C1Cl)F)NC(=O)[C@@H]2CSC3N2C(=O)C4=CC=CC=C34

Canonical SMILES

CC(C(=O)NCC1=C(C=CC=C1Cl)F)NC(=O)C2CSC3N2C(=O)C4=CC=CC=C34

Origin of Product

United States

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